molecular formula C19H16ClN3O4S2 B2920719 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 899724-75-5

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2920719
CAS No.: 899724-75-5
M. Wt: 449.92
InChI Key: LQTDYLAMCKJWCK-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) substituted with a 3-chlorophenylsulfonyl group at position 5 and a sulfanyl-linked N-(4-methylphenyl)acetamide moiety at position 2.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-12-5-7-14(8-6-12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)15-4-2-3-13(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTDYLAMCKJWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has garnered attention in pharmaceutical research due to its complex structure and potential biological activities. This article aims to delineate the biological activity of this compound, including its antibacterial, enzyme inhibitory, and potential anticancer properties.

Chemical Structure

The molecular formula of the compound is C16H19ClN2O4SC_{16}H_{19}ClN_2O_4S. Its structure features a pyrimidine ring with sulfonyl and sulfanyl functionalities, which are known to enhance bioactivity through various mechanisms.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized derivatives of pyrimidine have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is crucial for this activity, as it enhances membrane permeability and disrupts bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, certain derivatives demonstrated strong inhibitory effects against these enzymes, suggesting potential applications in treating conditions related to enzyme overactivity .

Enzyme Inhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. Similar derivatives have been reported to possess antiproliferative effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Antibacterial Screening : A study involving several synthesized pyrimidine derivatives showed that compounds with sulfonyl groups had enhanced activity against Staphylococcus aureus and Escherichia coli. The most active compounds had minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Enzyme Inhibition Analysis : A comparative analysis of enzyme inhibition by various derivatives indicated that those containing the 3-chlorophenyl sulfonyl moiety exhibited more potent AChE inhibition than others lacking this feature .

The biological activities of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be attributed to:

  • Sulfonamide Moiety : Enhances binding affinity to target enzymes and receptors.
  • Pyrimidine Core : Provides structural stability and facilitates interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among analogues lie in substituents on the pyrimidinone ring and the acetamide-linked aryl group. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name Pyrimidinone Substituents (Position 5) Acetamide-Linked Aryl Group Key Structural Features Reference
Target Compound 3-Chlorophenylsulfonyl 4-Methylphenyl Electron-withdrawing Cl, lipophilic CH3
2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide Methyl 4-Sulfamoylphenyl Hydrophilic sulfamoyl, reduced steric bulk
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Allyl (Position 5) 4-Methylphenyl Allyl enhances reactivity
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 4-Ethylphenylsulfonyl 2,4-Dimethoxyphenyl Ethyl and methoxy improve solubility
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide None (unsubstituted) 2,3-Dichlorophenyl Dichloro increases hydrophobicity

Physical and Spectral Properties

Melting points (mp) and spectral data reflect substituent effects:

Table 2: Physical Properties
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1H $-NMR Features (δ, ppm) Reference
Target Compound Not reported ~1660–1664 (estimated) 4-Methylphenyl (δ 2.30), sulfonyl resonance
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 288 1664 CH3 (δ 2.30), NH2 (δ 7.20)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 230 Not reported Dichlorophenyl (δ 7.28–7.82)
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Not reported Not reported Allyl protons (δ ~5–6)
  • Melting Points : Electron-withdrawing groups (e.g., sulfonyl, chloro) correlate with higher mp (e.g., 288°C in vs. 230°C in ).
  • IR Spectra : C=O stretches (~1660–1664 cm⁻¹) are consistent across analogues .

Hypothesized Bioactivity and Reactivity

  • 3-Chlorophenylsulfonyl Group : May enhance binding to enzymes (e.g., cyclooxygenase) due to halogen interactions .
  • Sulfamoylphenyl () : Could improve solubility but reduce membrane permeability.
  • Allyl Substituent () : May participate in Michael addition or oxidation reactions, altering metabolic pathways.

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